
Clindamycin B Palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid . It’s a semisynthetic antibiotic produced by a 7(S)‑chloro‑substitution of the 7®-hydroxyl group of the parent compound lincomycin .
Molecular Structure Analysis
Clindamycin phosphate has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis
A kinetic spectrophotometric method has been developed for the determination of Clindamycin Hydrochloride, based on the reaction of Clindamycin with potassium iodide and potassium iodate in an aqueous medium at (25 ± 2 °C) to produce yellow-coloured tri iodide ions (I 3− ) .Physical And Chemical Properties Analysis
Clindamycin phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms. The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .Wissenschaftliche Forschungsanwendungen
Pediatric Medicine
Clindamycin Palmitate is used in pediatric medicine due to its water-soluble properties, making it suitable for oral solutions for children. Research focuses on optimizing potency and dosage for pediatric patients .
Antimicrobial Resistance Research
The compound is studied in the context of antimicrobial resistance, an emerging health issue. Research aims to improve insights into Clindamycin’s pharmacology and its interaction with cytochrome P450 (CYP)3A4/5 enzymes .
Pharmaceutical Analysis
Development of analytical methods such as HPLC (High-Performance Liquid Chromatography) for determining Clindamycin Palmitate’s potency and quality in commercial products is another area of application .
3D Printing of Pharmaceuticals
Clindamycin Palmitate has been explored for use in 3D-printed tablets (printlets) manufactured by selective laser sintering (SLS). This involves studying the effect of formulation and process factors on the quality attributes of the printlets .
Impurity Characterization
Identification, isolation, and characterization of impurities in Clindamycin Palmitate are crucial for ensuring the safety and efficacy of pharmaceutical products containing this compound .
Wirkmechanismus
Target of Action
Clindamycin B Palmitate, also known as Clindamycin, is a lincosamide antibiotic that primarily targets anaerobic bacteria , streptococci , staphylococci , and pneumococcal bacteria . These bacteria are responsible for various serious infections, making Clindamycin a crucial drug in treating these conditions .
Mode of Action
Clindamycin operates by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The three-dimensional structure of Clindamycin plays a crucial role in this mechanism .
Biochemical Pathways
By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface of the bacteria. This alteration decreases the adherence of bacteria to host cells and increases the intracellular killing of organisms .
Pharmacokinetics
Clindamycin B Palmitate is rapidly and extensively absorbed from the gastrointestinal (GI) tract, with a bioavailability of approximately 87% . Blood level studies comparing Clindamycin Palmitate HCl with Clindamycin Hydrochloride show that both drugs reach their peak active serum levels at the same time, indicating a rapid hydrolysis of the palmitate to the Clindamycin .
Result of Action
The primary result of Clindamycin’s action is the effective treatment of serious infections caused by susceptible bacteria . It’s important to note that treatment with clindamycin has been associated with severe colitis which may end fatally . This is due to the alteration of the normal flora of the colon leading to overgrowth of C.difficile .
Action Environment
The action, efficacy, and stability of Clindamycin can be influenced by various environmental factors. For instance, special populations such as pediatrics and pregnant women have altered cytochrome P450 (CYP)3A4 activity . As Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites, changes in CYP3A4 activity can influence the drug’s action .
Safety and Hazards
Zukünftige Richtungen
Clindamycin is used to treat serious infections caused by bacteria. It’s usually available as one of three salts: clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These salt forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Clindamycin B Palmitate involves the conversion of Clindamycin to its palmitate ester through a series of chemical reactions.", "Starting Materials": [ "Clindamycin hydrochloride", "Palmitic acid", "Dimethylformamide", "Dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Clindamycin hydrochloride is converted to Clindamycin by reaction with sodium hydroxide in water.", "2. Clindamycin is then reacted with palmitic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) to form Clindamycin palmitate ester.", "3. The Clindamycin palmitate ester is then purified by recrystallization from methanol.", "4. The final product, Clindamycin B Palmitate, is obtained by acidification of the Clindamycin palmitate ester with hydrochloric acid." ] } | |
CAS-Nummer |
68206-99-5 |
Molekularformel |
C33H61ClN2O6S |
Molekulargewicht |
649.369 |
IUPAC-Name |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
InChI-Schlüssel |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
Synonyme |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



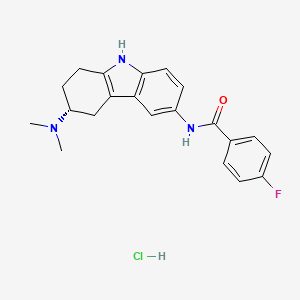
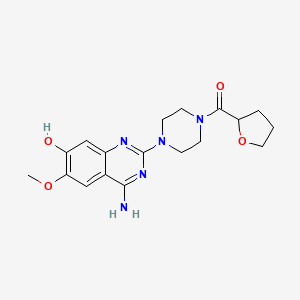
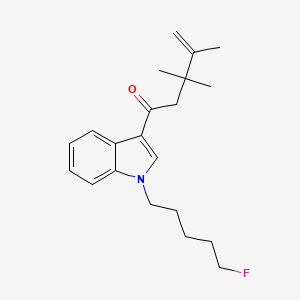
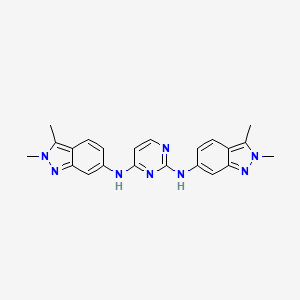
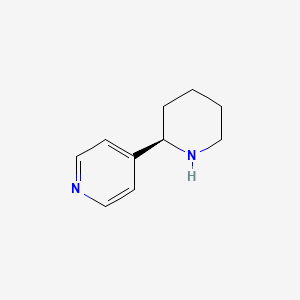
![3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B565984.png)
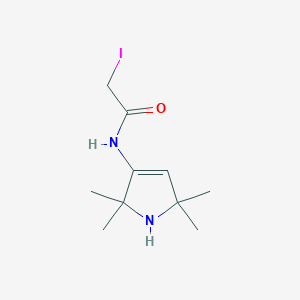

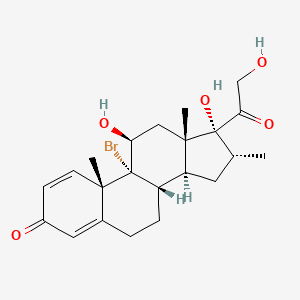

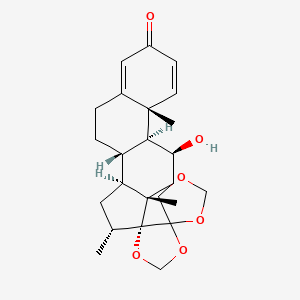
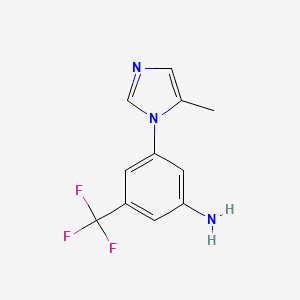
![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)